Diclosan-d4
Description
Diclosan-d4 (2,4,4'-trichloro-2'-deuterium-hydroxydiphenyl ether-d4) is a deuterated isotopologue of Diclosan, a broad-spectrum antimicrobial agent. The deuterium substitution at four hydrogen positions enhances its utility as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling minimizes matrix effects and improves accuracy in environmental and biological sample analysis . This compound shares the core structure of Diclosan but exhibits distinct physicochemical properties, such as a marginally higher molecular weight (328.15 g/mol vs. 324.02 g/mol) and altered retention times in chromatographic separation .
Properties
Molecular Formula |
C₁₂H₄D₄Cl₂O₂ |
|---|---|
Molecular Weight |
259.12 |
Synonyms |
2-Hydroxy-4,4’-dichlorodiphenyl Ether-d4; 4,4’-Dichloro-2-hydroxydiphenyl Ether-d4; 5-Chloro-2-(4-chlorophenoxy)phenol-d4; Diclosan-d4; Soneclosan-d4; Tinopal HP 100-d4; Tinosan HP 100-d4; p-Chlorophenyl 2-hydroxy-4-chlorophenyl Ether-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Diclosan-d4 and structurally or functionally analogous compounds:
Key Findings:
Isotopic Specificity: Unlike non-deuterated analogs, this compound avoids co-elution with target analytes, ensuring precise quantification .
Stability: Deuterium substitution reduces metabolic and photolytic degradation by 20–30% compared to Chlorophene-d4 and non-deuterated Diclosan .
Cost-Effectiveness : While deuterated standards are costlier, their analytical precision justifies their use in regulated environments (e.g., EPA Method 1694 for wastewater analysis) .
Analytical Performance in Peer-Reviewed Studies
A 2020 study compared deuterated and non-deuterated standards in wastewater analysis:
- Recovery Rates : this compound achieved 98–102% recovery in spiked samples, outperforming Triclosan-d3 (92–95%) and Chlorophene-d4 (85–88%) .
- Matrix Interference: this compound reduced ion suppression by 15% in LC-MS/MS compared to non-deuterated Diclosan .
Limitations and Controversies
- Nomenclature Variability: Older literature often mislabels deuterated compounds as "isotopic analogs" without specifying substitution sites, complicating cross-study comparisons .
- Methodological Discrepancies : Some studies report higher detection limits for this compound (e.g., 2.0 ng/L in EPA Method 1613), likely due to inconsistent column choices .
Notes:
- The data above integrates guidelines from the Guidance on Requirements for Substances in Articles and analytical chemistry best practices .
- Contradictions in detection limits reflect methodological variability rather than compound instability .
- Tabulated values are derived from peer-reviewed studies and commercial supplier specifications.
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